Ctop
Overview
Description
The compound “Ctop” is a bicyclic peptide known for its selective antagonism of the μ-opioid receptor. It is composed of sequences from a selective μ-opioid receptor antagonist and odorranalectin, a peptide known for its ability to penetrate the brain. This compound has been optimized for solid-phase synthesis and has shown potential for nose-to-brain delivery and in vivo activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “Ctop” involves solid-phase synthesis, which is a method used to assemble peptides while they are bound to a solid support. The synthesis of “this compound” includes the formation of two disulfide bridges. The differences in reactivity of cysteine and penicillamine thiol groups, protected with trityl and/or acetamidomethyl protecting groups, are exploited for selective disulfide bond formation on the solid phase. Both single-step and sequential strategies are applied to macrocyclization reactions, with the sequential strategy yielding a larger quantity and better purity of crude "this compound" .
Industrial Production Methods: While specific industrial production methods for “this compound” are not detailed, the solid-phase synthesis approach is scalable and can be adapted for larger-scale production. The use of automated peptide synthesizers can facilitate the industrial production of “this compound” by allowing precise control over reaction conditions and sequences.
Chemical Reactions Analysis
Types of Reactions: “Ctop” undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Introduction of protecting groups to thiol groups for selective reactions.
Common Reagents and Conditions:
Oxidation: Iodine in different solvents is used for selective disulfide bond formation.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.
Substitution: Trityl and acetamidomethyl protecting groups are used to protect thiol groups during synthesis.
Major Products: The major product formed from these reactions is the bicyclic peptide “this compound” with two disulfide bridges, which is essential for its biological activity.
Scientific Research Applications
“Ctop” has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: Investigated for its ability to antagonize the μ-opioid receptor, making it useful in studying pain pathways and opioid receptor function.
Medicine: Potential therapeutic applications in treating opioid overdose and preventing opioid-induced respiratory depression.
Industry: Potential use in developing new drug delivery systems, particularly for nose-to-brain delivery
Mechanism of Action
“Ctop” exerts its effects by selectively binding to and antagonizing the μ-opioid receptor. This interaction prevents the receptor from activating its downstream signaling pathways, which are responsible for the analgesic effects of opioids. By blocking these pathways, “this compound” can counteract the effects of opioid agonists like morphine, thereby preventing pain relief and respiratory depression .
Comparison with Similar Compounds
Naloxone: Another μ-opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: A long-acting μ-opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Uniqueness of “Ctop”: “this compound” is unique due to its bicyclic structure, which enhances its stability and ability to penetrate the brain. Unlike other opioid receptor antagonists, “this compound” has been optimized for nose-to-brain delivery, making it a promising candidate for non-invasive administration .
Properties
IUPAC Name |
(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWYAHWHHNCHO-KOFBULAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N11O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.